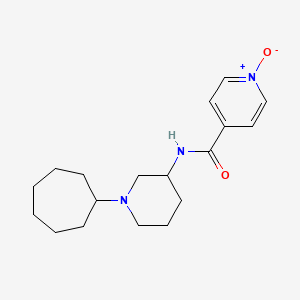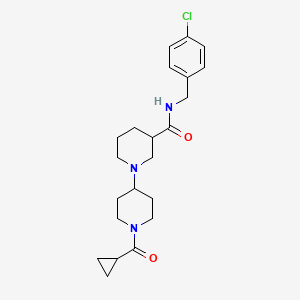
2-(3,5-dimethylbenzoyl)-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-dimethylbenzoyl)-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline, also known as DMBMPP, is a beta-carboline compound that has been extensively studied for its potential therapeutic applications. It is a complex molecule that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
作用机制
The exact mechanism of action of 2-(3,5-dimethylbenzoyl)-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline is not fully understood, but it is believed to act on several pathways involved in inflammation and oxidative stress. It has been shown to inhibit the production of pro-inflammatory cytokines and increase the activity of antioxidant enzymes, thereby reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
2-(3,5-dimethylbenzoyl)-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, thereby reducing oxidative stress. It has also been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, thereby reducing inflammation.
实验室实验的优点和局限性
One advantage of using 2-(3,5-dimethylbenzoyl)-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline in lab experiments is its ability to inhibit the growth of cancer cells in vitro. This makes it a promising candidate for the development of anticancer drugs. However, one limitation is that the synthesis of 2-(3,5-dimethylbenzoyl)-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline is a complex process that requires specialized equipment and expertise, making it difficult to produce in large quantities.
未来方向
There are several future directions for research on 2-(3,5-dimethylbenzoyl)-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline. One area of interest is its potential as a therapeutic agent for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Further research is needed to fully understand the mechanism of action of 2-(3,5-dimethylbenzoyl)-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline and its potential therapeutic applications.
合成方法
2-(3,5-dimethylbenzoyl)-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline can be synthesized using several methods, including the Pictet-Spengler reaction, which involves the condensation of tryptamine with a carbonyl compound. Another method involves the reaction of 3,5-dimethylbenzoyl chloride with 2-pyridylmagnesium bromide, followed by cyclization with tryptamine. The synthesis of 2-(3,5-dimethylbenzoyl)-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline is a complex process that requires specialized equipment and expertise.
科学研究应用
2-(3,5-dimethylbenzoyl)-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been studied extensively for its potential as a therapeutic agent in treating various diseases. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. 2-(3,5-dimethylbenzoyl)-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline has also been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
属性
IUPAC Name |
(3,5-dimethylphenyl)-(1-pyridin-2-yl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O/c1-16-13-17(2)15-18(14-16)25(29)28-12-10-20-19-7-3-4-8-21(19)27-23(20)24(28)22-9-5-6-11-26-22/h3-9,11,13-15,24,27H,10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHXQOMYLAHGFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CCC3=C(C2C4=CC=CC=N4)NC5=CC=CC=C35)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-dimethylbenzoyl)-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-acetylphenyl)-3-[(diethylamino)sulfonyl]-4-methylbenzamide](/img/structure/B6134585.png)
![7-(4-ethyl-1-piperazinyl)-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6134597.png)
![1-isopropyl-5-[4-(1H-pyrazol-1-yl)phenyl]-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6134599.png)
![4-[(4-bromo-3-methylphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B6134602.png)
![N-{[1-(3-pyridinylmethyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide](/img/structure/B6134609.png)
![2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B6134616.png)
![2-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B6134630.png)
![N-(3-methoxyphenyl)-3-{1-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B6134631.png)
![4,6-bis[(4-methylphenyl)sulfonyl]hexahydroimidazo[4,5-d]imidazol-2(1H)-one](/img/structure/B6134633.png)


![3-[(sec-butylamino)sulfonyl]-N-methylbenzamide](/img/structure/B6134653.png)
![1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-N-{[2-(methylthio)-5-pyrimidinyl]methyl}ethanamine](/img/structure/B6134654.png)